REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:17]C(=O)C)[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=1>C(O)C.Cl>[NH2:17][C:4]1[S:5][C:6]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=2)=[C:2]([CH3:1])[N:3]=1
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C1=CC(=NC=C1)C(C)(C)C)NC(C)=O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling of the reaction mixture and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C)C1=CC(=NC=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |